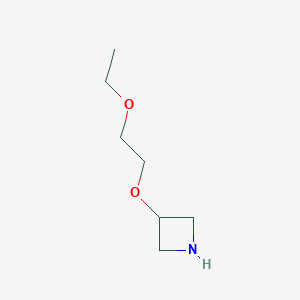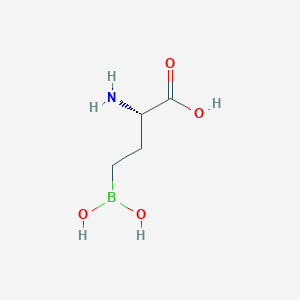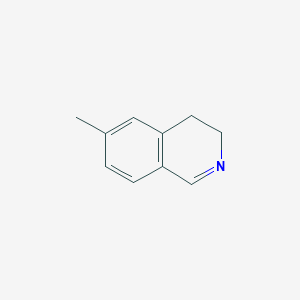
3-(2-Ethoxyethoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are characterized by their ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Ethoxyethoxy)azetidine, often involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through intramolecular amination of organoboronates .
Industrial Production Methods
Industrial production of azetidines typically involves scalable synthetic routes that ensure high yield and purity. Methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts are employed . These methods allow for the preparation of azetidines bearing various functional groups, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines into amines or other reduced forms.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .
科学的研究の応用
3-(2-Ethoxyethoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the development of new materials and coatings with unique properties.
作用機序
The mechanism of action of 3-(2-Ethoxyethoxy)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. These reactions can lead to the formation of bioactive compounds that interact with specific enzymes or receptors in biological systems .
類似化合物との比較
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity.
β-Lactams: Four-membered cyclic amides with significant biological activity, commonly found in antibiotics.
Uniqueness
3-(2-Ethoxyethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
1219948-70-5 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC名 |
3-(2-ethoxyethoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-2-9-3-4-10-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChIキー |
WVYQXTJUSKZXFO-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)











![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)

